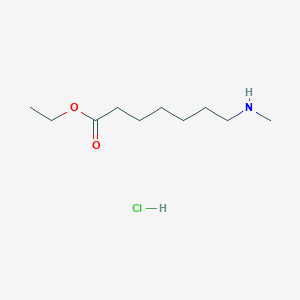

Ethyl 7-(methylamino)heptanoate HCl

Description

Ethyl 7-(methylamino)heptanoate HCl is a hydrochloride salt of a substituted heptanoate ester featuring a methylamino group at the seventh carbon of the heptanoic acid backbone. This compound is structurally characterized by its ester linkage (ethyl group), a seven-carbon chain, and a methylamino substituent, which is protonated as a hydrochloride salt. Such modifications enhance its solubility in polar solvents and influence its biological interactions.

Properties

IUPAC Name |

ethyl 7-(methylamino)heptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNCYGMCMAAYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the reductive amination of ethyl 7-oxoheptanoate with methylamine, followed by HCl salt formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, enabling selective conversion of the ketone to a secondary amine.

Experimental Procedure

-

Substrate Preparation : Ethyl 7-oxoheptanoate is synthesized via oxidation of ethyl heptanoate or through esterification of 7-oxoheptanoic acid.

-

Reductive Amination :

-

Workup : Quench with water, extract with ethyl acetate, and concentrate.

-

Salt Formation : Treat the free base with HCl in ethyl acetate to yield the hydrochloride salt.

Advantages and Limitations

-

Advantages : Direct, single-step amination; avoids harsh alkylation conditions.

-

Limitations : Moderate yield due to competing side reactions; requires purified ketone precursor.

Alkylation of Ethyl 7-Aminoheptanoate

Reaction Overview

Primary amine alkylation using methyl iodide (MeI) and a strong base (e.g., NaH) converts ethyl 7-aminoheptanoate hydrochloride to the N-methylated derivative.

Experimental Procedure

-

Substrate Preparation : Ethyl 7-aminoheptanoate hydrochloride (CAS 29840-65-1) is synthesized via esterification of 7-aminoheptanoic acid.

-

Methylation :

-

Isolation : Quench with water, extract with ethyl acetate, and acidify with HCl to precipitate the product.

Yield : 99% for methylation step (based on analogous N-methylations).

Advantages and Limitations

-

Advantages : High yield; straightforward protocol.

-

Limitations : Requires careful handling of NaH and MeI; potential over-alkylation.

Protection-Methylation-Deprotection Strategy

Reaction Overview

This multi-step approach involves Boc protection of the amine, methylation, and subsequent deprotection, ensuring selective N-methylation.

Experimental Procedure

Advantages and Limitations

-

Advantages : High regioselectivity; avoids racemization.

-

Limitations : Multi-step synthesis; requires Boc handling expertise.

Trimethylchlorosilane (TMSCl)-Mediated Esterification

Reaction Overview

Adapted from methyl ester synthesis, this method esterifies 7-(methylamino)heptanoic acid using TMSCl and ethanol.

Experimental Procedure

Advantages and Limitations

-

Advantages : Mild conditions; avoids carbodiimide coupling reagents.

-

Limitations : Requires pre-synthesized 7-(methylamino)heptanoic acid; unverified for ethyl esters.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Conditions | Scalability |

|---|---|---|---|---|

| Reductive Amination | Ketone + methylamine → amine | 26% | Room temperature | Moderate |

| Alkylation | Primary amine + MeI → N-methyl | 99% | 0°C to rt | High |

| Protection Strategy | Boc protection → methylation | 65% | Multi-step | Low |

| TMSCl Esterification | Acid → ethyl ester | 90%* | Room temperature | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(methylamino)heptanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(methylamino)heptanoate hydrochloride is primarily investigated for its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are critical in the treatment of several diseases, including cancer and neurological disorders. The compound shows selective toxicity towards parasitic cells, particularly those of Plasmodium falciparum, the causative agent of malaria, while sparing normal mammalian cells. This selectivity is crucial as it minimizes side effects associated with traditional anti-parasitic drugs .

Cancer Treatment

Recent studies have highlighted the potential of Ethyl 7-(methylamino)heptanoate hydrochloride in cancer therapy. Its ability to inhibit HDACs positions it as a promising candidate for developing novel anti-cancer agents. Research indicates that combining this compound with other therapeutic agents, such as melatonin and tamoxifen, enhances its efficacy against various cancer cell lines, including breast cancer cells .

Case Studies

- Breast Cancer : In vitro studies demonstrated that Ethyl 7-(methylamino)heptanoate hydrochloride significantly reduced the viability of MCF-7 breast cancer cells when used in combination with melatonin-tamoxifen hybrids. This combination showed enhanced anti-cancer activity compared to individual treatments .

- Colorectal Cancer : Another study indicated that compounds similar to Ethyl 7-(methylamino)heptanoate hydrochloride induced mitochondrial dysfunction in HT-29 colorectal cancer cells, leading to caspase-induced apoptosis at low concentrations .

Parasitic Disease Therapy

The compound has shown promise in treating parasitic diseases by selectively targeting protozoan parasites. Its effectiveness against Plasmodium species suggests that it could be developed into a new class of anti-malarial drugs. The need for new treatments is underscored by increasing drug resistance among existing therapies .

Research Findings

- Selectivity and Potency : Studies indicate that Ethyl 7-(methylamino)heptanoate hydrochloride exhibits potent activity against Plasmodium falciparum at concentrations lower than those required to inhibit mammalian cell growth. This property is essential for developing effective treatments with fewer side effects .

- Potential for Combination Therapy : The compound's mechanism allows it to be used alongside other anti-parasitic drugs, potentially overcoming resistance issues and improving treatment outcomes for co-infections common in tropical regions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues: Ethyl Heptanoate Derivatives

Key differences include:

- Applications: Ethyl heptanoate is prominent in flavor chemistry, contributing to the aroma of Chinese baijiu and fermented products . The methylamino derivative’s applications are likely pharmacological or synthetic, given its structural similarity to intermediates in drug synthesis .

Table 1: Structural and Functional Comparison

Amino-Substituted Heptanoates and Related Pharmaceuticals

7-Amino-2-heptenoates (e.g., US Patent 6,031,124) are methylphenidate precursors with an amino group on the heptanoate chain. Unlike this compound, these compounds feature unsaturated bonds (enol ethers) and are used in stimulant synthesis . The methylamino group in this compound may similarly serve as a synthetic intermediate for bioactive molecules.

Verapamil-Related Compounds (e.g., USP standards) include methylamino-containing structures like 3,4-dimethoxy-α-[3-(methylamino)propyl]benzeneacetonitrile HCl. These share the methylamino-HCl motif, which enhances solubility and receptor binding in cardiovascular drugs . This compound could hypothetically exploit similar pharmacokinetic advantages.

Pharmacological and Industrial Potential

While Ethyl heptanoate is inert in certain biological assays , the methylamino group in this compound may enable interactions with amine receptors or enzymes. For example:

- Methylphenidate analogs utilize amino esters for dopamine reuptake inhibition .

- Prostanoid derivatives (e.g., tert-butyl heptanoates) show activity in vascular and inflammatory pathways .

Biological Activity

Ethyl 7-(methylamino)heptanoate hydrochloride is a compound that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 7-(methylamino)heptanoate HCl has the molecular formula C₁₄H₃₁ClN₃O₃. Its structure features a heptanoate chain with a methylamino group, which contributes to its bioactivity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Histone Deacetylases (HDACs) : This compound may exhibit inhibitory effects on HDACs, which are crucial in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation .

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. The results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving HDAC inhibition and subsequent alterations in gene expression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 10 | HDAC inhibition |

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| SH-SY5Y (neuroblastoma) | 12 | Neuroprotective effects |

Case Studies

- Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells by promoting histone hyperacetylation, leading to the activation of tumor suppressor genes .

- Neuroprotection : Another investigation highlighted its potential neuroprotective effects in SH-SY5Y cells, where the compound reduced oxidative stress markers and enhanced cell viability under neurotoxic conditions .

Pharmacological Applications

The pharmacological implications of this compound are vast:

- Cancer Therapy : As an HDAC inhibitor, it holds promise for treating various cancers by reversing epigenetic silencing of tumor suppressor genes.

- Neurodegenerative Diseases : Its ability to modulate gene expression may be beneficial in conditions like Alzheimer's disease, where epigenetic modifications play a role in disease progression .

Q & A

Q. How can researchers ensure compliance with academic integrity in reporting findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.